3,4,5-Trifluorobenzoylacetonitrile
Description
Contextualization within the Class of Fluorinated β-Keto Nitriles
3,4,5-Trifluorobenzoylacetonitrile is a specialized organic compound categorized within the class of fluorinated β-keto nitriles. nih.gov This classification stems from its key structural components: a ketone group (C=O) positioned beta to a nitrile group (C≡N), with a trifluorinated benzene (B151609) ring attached to the carbonyl carbon. nih.gov The strategic placement of three fluorine atoms on the aromatic ring significantly modulates the compound's electronic properties and reactivity.
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The high electronegativity and relatively small atomic size of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In the case of β-keto nitriles, the 3,4,5-trifluorophenyl group functions as a potent electron-withdrawing group. This electronic pull increases the acidity of the methylene (B1212753) protons (the CH₂ group situated between the ketone and nitrile functionalities), rendering this compound a highly valuable and reactive intermediate for a multitude of chemical transformations.
Historical Overview of Related Fluorinated Acetonitrile (B52724) Compounds in Synthetic Chemistry
The exploration and application of fluorinated acetonitrile compounds in organic synthesis have witnessed substantial growth over several decades. Early research endeavors centered on simpler fluorinated acetonitriles, recognizing their potential as foundational building blocks for agrochemicals and pharmaceuticals. The introduction of fluorine was discovered to bestow advantageous characteristics, most notably enhanced biological potency and improved metabolic resilience.
With advancing research, more intricate structures, including those bearing fluorinated aromatic rings, gained considerable attention. The synthesis of various fluorinated benzoylacetonitriles has been documented, frequently underscoring their versatility as adaptable synthetic intermediates. These compounds are pivotal starting materials for constructing a wide array of heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, many of which are of significant interest due to their biological activities. The deliberate positioning of fluorine atoms on the phenyl ring, as exemplified in this compound, provides a mechanism for the precise calibration of the electronic and steric properties of the resultant molecules.
Rationale for the Academic Investigation of this compound
The academic pursuit of this compound is propelled by its considerable potential as a versatile synthon for the creation of novel and highly functionalized organic molecules. The distinct 3,4,5-trifluorination pattern on the benzene ring presents a compelling subject for in-depth reactivity studies and for exploring its utility in assembling complex chemical architectures.
A primary focus of research is to elucidate how the pronounced electron-withdrawing character of the 3,4,5-trifluorophenyl group dictates the reactivity of the β-keto nitrile moiety. This electronic influence is anticipated to facilitate a broad spectrum of chemical reactions, including condensations, cyclizations, and various electrophilic and nucleophilic transformations. sapub.orgnih.gov Such investigations could pave the way for the discovery of new synthetic methodologies and the generation of molecules with unique and desirable properties. Furthermore, the specific structure of the compound is of interest for the rational design of new agrochemicals and advanced materials possessing tailored electronic or photophysical characteristics.
Scope and Objectives of Research on this compound
The principal scope of research concerning this compound involves a thorough exploration of its synthetic applications and a detailed investigation of its fundamental chemical properties. The key objectives of this research are:
To develop efficient and scalable synthetic pathways for the preparation of this compound.
To systematically investigate its reactivity profile with a diverse range of electrophilic and nucleophilic reagents to fully comprehend the impact of the trifluorinated aromatic ring. sapub.orgnih.gov
To utilize it as a key precursor in the synthesis of a comprehensive library of heterocyclic compounds, with a particular emphasis on those exhibiting potential biological or material science applications.
To conduct thorough structural characterization of all newly synthesized compounds using an array of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to unambiguously confirm their molecular structures.
To evaluate the potential of the synthesized molecules in diverse fields such as medicinal chemistry, agrochemistry, and materials science.
Through these concerted research efforts, the scientific community aims to firmly establish this compound as an indispensable and versatile tool in the repertoire of synthetic organic chemists for the construction of complex and functionally significant molecules.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | 3-oxo-3-(3,4,5-trifluorophenyl)propanenitrile |
| Molecular Formula | C₉H₄F₃NO |
| Molecular Weight | 199.13 g/mol |
| CAS Number | 842140-50-5 |
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-3-(3,4,5-trifluorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-6-3-5(8(14)1-2-13)4-7(11)9(6)12/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAUWLHJOAFANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375309 | |
| Record name | 3,4,5-Trifluorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-50-5 | |
| Record name | 3,4,5-Trifluorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4,5 Trifluorobenzoylacetonitrile
Established Synthetic Pathways to 3,4,5-Trifluorobenzoylacetonitrile
The traditional and most common methods for synthesizing this compound rely on well-understood condensation reactions and the careful design of its chemical precursors.
Condensation Reactions for β-Keto Nitrile Formation
The core of this compound synthesis involves the formation of a β-keto nitrile. This is typically achieved through a Claisen-type condensation reaction. In this reaction, an ester derivative of 3,4,5-trifluorobenzoic acid reacts with acetonitrile (B52724) in the presence of a strong base. The base deprotonates acetonitrile to form a nucleophilic enolate, which then attacks the carbonyl group of the ester. Subsequent elimination of an alkoxide leaving group yields the desired β-keto nitrile. libretexts.orglibretexts.org
The choice of base is critical in this reaction. While traditional Claisen condensations might use alkoxides, the synthesis of β-keto nitriles often employs stronger bases like sodium amide or lithium bases to ensure complete deprotonation of acetonitrile. nih.govmasterorganicchemistry.com However, these can present challenges, including side reactions and safety concerns. nih.gov More recently, bases like potassium tert-butoxide (KOt-Bu) have been explored as effective and less hazardous alternatives. nih.govnih.gov
Precursor Design and Synthesis: 3,4,5-Trifluorobenzoic Acid Derivatives
The primary precursor for this synthesis is 3,4,5-trifluorobenzoic acid. This compound serves as the source of the trifluorobenzoyl group. It is a commercially available, high-purity crystalline solid. ossila.comsigmaaldrich.com
For the condensation reaction to proceed, the carboxylic acid must be converted into a more reactive derivative, typically an ester or an acid chloride. The synthesis of these derivatives from 3,4,5-trifluorobenzoic acid is a standard procedure in organic chemistry. For instance, esterification can be carried out by reacting the acid with an alcohol in the presence of an acid catalyst. Alternatively, the acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. These activated derivatives are then used directly in the condensation step.
| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 3,4,5-Trifluorobenzoic acid | 121602-93-5 | C7H3F3O2 | 176.09 | Starting material for the trifluorobenzoyl group. ossila.comsigmaaldrich.com |
| Acetonitrile | 75-05-8 | C2H3N | 41.05 | Provides the nitrile and α-carbon for the β-keto nitrile structure. |
Optimization of Reaction Conditions for Yield and Selectivity
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The choice of solvent, reaction temperature, and the specific base used all play a significant role. Ethereal solvents are commonly employed in these reactions. nih.govnih.gov The temperature is often kept low during the addition of the base and the acetonitrile to control the reaction rate and minimize side products.
Recent studies have focused on developing milder and more efficient conditions. For example, the use of lithium bases at low temperatures or sodium hydride at higher temperatures has been reported with varying success. nih.gov The addition of catalytic amounts of substances like isopropanol (B130326) or 18-crown-6 (B118740) has been shown to facilitate the reaction and reduce the formation of unwanted byproducts, particularly when using potassium tert-butoxide as the base. nih.govnih.gov
Novel Approaches to this compound Synthesis
In line with the growing demand for sustainable chemical processes, new methods for synthesizing β-keto nitriles, including this compound, are being developed. These approaches prioritize environmental friendliness and catalytic efficiency.
Green Chemistry Principles in Synthetic Design
Modern synthetic strategies are increasingly incorporating the principles of green chemistry. This includes the use of less hazardous reagents and solvents, milder reaction conditions, and improved atom economy. nih.gov For the synthesis of β-keto nitriles, this has led to the exploration of inexpensive and safer bases like potassium tert-butoxide as a replacement for more hazardous options like sodium amide. nih.govnih.gov The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, also contributes to a greener process by reducing waste and energy consumption.
Catalytic Methods for Enhanced Efficiency
Catalytic methods offer a promising avenue for improving the efficiency and sustainability of this compound synthesis. Transition-metal catalysis, while historically used for similar transformations, is often associated with environmental concerns. nih.gov Consequently, there is a growing interest in metal-free catalytic systems.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of β-keto nitriles. organic-chemistry.orgresearchgate.net NHC-catalyzed radical coupling reactions between aldehydes and other reagents can provide an efficient route to these compounds under mild, metal-free conditions. organic-chemistry.org While not yet specifically reported for this compound, the broad applicability of these methods suggests their potential for its synthesis.
Flow Chemistry Applications in Synthesis
While specific literature on the flow chemistry synthesis of this compound is not abundant, the application of continuous-flow technology to the synthesis of related β-ketonitriles, such as benzoylacetonitrile (B15868), demonstrates the potential advantages of this approach. researchgate.net Flow chemistry offers significant benefits over traditional batch processing, particularly in terms of safety, efficiency, and scalability. acsgcipr.org
In a flow synthesis setup, reagents are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. This allows for superior control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of β-ketonitriles, flow chemistry can mitigate the hazards associated with the use of strong bases and exothermic reactions by providing rapid heat dissipation due to the high surface-area-to-volume ratio of the reactors. acsgcipr.org
The improved mixing and heat transfer in flow reactors can lead to higher yields and purities, as well as reduced reaction times compared to batch methods. acsgcipr.org Furthermore, the scalability of a flow process is more straightforward; instead of redesigning a larger vessel, production can be increased by simply running the system for a longer duration or by operating multiple systems in parallel. acsgcipr.org This inherent scalability makes flow chemistry an attractive option for the industrial production of this compound.
Scale-Up Considerations and Challenges in this compound Production
The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several challenges. A primary concern is the economic feasibility of the process. Methods that require a large excess of expensive reagents, such as certain bases or the ester starting material, are less economical for large-scale production. nih.govgoogle.com
The use of hazardous reagents like sodium hydride or sodium amide also poses significant safety and handling challenges on an industrial scale. nih.govgoogle.com While effective, these bases require specialized equipment and stringent safety protocols. The management of byproducts and waste streams is another critical factor, with greener and more atom-economical routes being highly desirable. nih.gov
Furthermore, reaction conditions that are manageable in the lab, such as high temperatures or pressures, can be difficult and costly to implement in large-scale reactors. google.com The physical properties of the reaction mixture, such as the formation of thick slurries, can also present problems with stirring and heat transfer in large vessels, potentially leading to lower yields and product impurities. google.com Therefore, developing a robust, safe, and cost-effective process is paramount for the successful industrial production of this compound. This often necessitates a re-optimization of the reaction conditions established at the laboratory scale. acsgcipr.org
Mechanistic Investigations of Reactions Involving 3,4,5 Trifluorobenzoylacetonitrile
Exploration of Reaction Pathways and Transition States
The reactivity of 3,4,5-Trifluorobenzoylacetonitrile is characterized by several potential reaction pathways, each with its own set of transition states and intermediates. Understanding these pathways is crucial for predicting reaction outcomes and designing new synthetic methodologies.
Nucleophilic Additions to the Carbonyl and Nitrile Moieties
The presence of both a carbonyl (C=O) group and a nitrile (C≡N) group provides two primary sites for nucleophilic attack. The carbon atoms in both functional groups are electrophilic due to the polarization of the respective multiple bonds, a property that is further enhanced by the inductive effect of the trifluorophenyl ring.
Carbonyl Addition: Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. This process typically proceeds through a tetrahedral intermediate. The rate and reversibility of this addition are dependent on the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents or hydride donors, generally lead to irreversible additions, while weaker nucleophiles, like alcohols or amines, often result in reversible reactions.
Nitrile Addition: The nitrile group can also undergo nucleophilic attack, although it is generally less reactive than the carbonyl group. Reactions at the nitrile carbon can lead to the formation of various nitrogen-containing heterocycles or other functional groups after subsequent transformations. For instance, the reaction of nitriles with organometallic reagents can yield ketones after hydrolysis.
The competition between nucleophilic attack at the carbonyl and nitrile groups is a key aspect of the reactivity of this compound. The relative reactivity of these two sites is influenced by both steric and electronic factors. The strong electron-withdrawing nature of the trifluorophenyl group is expected to increase the electrophilicity of the adjacent carbonyl carbon to a greater extent than the more distant nitrile carbon.
Keto-Enol Tautomerism and Its Influence on Reactivity
Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms. The keto form contains the ketone and nitrile functionalities, while the enol form features a hydroxyl group and a carbon-carbon double bond.
The position of this equilibrium is influenced by several factors, including the solvent and the electronic nature of the substituents. researchgate.net For many β-dicarbonyl compounds, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation. researchgate.net Computational studies on related systems, such as 3-phenyl-2,4-pentanedione, have shown that the keto form is generally more stable, though the energy difference can be influenced by the solvent environment. researchgate.netorientjchem.orgbohrium.com Polar solvents can stabilize the more polar keto tautomer. researchgate.net The presence of the electron-withdrawing trifluorophenyl group in this compound is expected to influence the acidity of the α-protons and thus the position of the keto-enol equilibrium.
The enol tautomer, although potentially present in lower concentrations, can exhibit distinct reactivity. The enol acts as a nucleophile at the α-carbon, participating in reactions with various electrophiles.
| Tautomer | Key Functional Groups | Expected Relative Stability |
| Keto Form | Carbonyl (C=O), Nitrile (C≡N) | Generally more stable |
| Enol Form | Hydroxyl (O-H), Alkene (C=C), Nitrile (C≡N) | Stabilized by intramolecular H-bonding and conjugation |
Acid-Base Equilibria and Proton Transfer Mechanisms
The methylene (B1212753) protons (CH₂) situated between the carbonyl and nitrile groups in this compound are acidic. The acidity of these protons is significantly enhanced by the electron-withdrawing effects of both adjacent functional groups and the trifluorophenyl ring. The pKa value of a compound is a measure of its acidity, with lower pKa values indicating stronger acids. organicchemistrydata.org The pKa of a given acid can be used to predict the position of an acid-base equilibrium. google.com
The deprotonation of the α-carbon leads to the formation of a resonance-stabilized enolate anion. This enolate is a key intermediate in many reactions, acting as a potent nucleophile. The stability of this conjugate base is a crucial factor in determining the acidity of the parent compound.
Proton transfer is a fundamental step in many reactions catalyzed by acids or bases. youtube.com In the context of this compound, proton transfer to the carbonyl oxygen is the initial step in acid-catalyzed enolization, while deprotonation of the α-carbon by a base initiates base-catalyzed enolate formation.
Role of the Trifluorophenyl Moiety in Electronic and Steric Effects
The 3,4,5-trifluorophenyl group plays a pivotal role in modulating the reactivity of the benzoylacetonitrile (B15868) core through a combination of electronic and steric effects.
Inductive Effects of Fluorine Substituents
Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the three fluorine atoms work in concert to pull electron density away from the aromatic ring and, by extension, from the attached carbonyl group.
This inductive withdrawal of electron density has several important consequences:
Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient and therefore more susceptible to nucleophilic attack. This generally leads to faster rates of nucleophilic addition reactions compared to non-fluorinated analogues.
Increased Acidity: The inductive effect stabilizes the negative charge of the conjugate base (enolate) formed upon deprotonation of the α-carbon, thereby increasing the acidity of the methylene protons.
Modification of Reaction Pathways: The enhanced electrophilicity can influence the regioselectivity of reactions and may favor certain transition states over others.
Resonance Stabilization in Reaction Intermediates
While the inductive effect of the trifluorophenyl group is dominant, resonance effects can also play a role in stabilizing reaction intermediates. The phenyl ring itself can participate in resonance, delocalizing charge.
Kinetic and Thermodynamic Studies of Key Transformations
Extensive research into the kinetic and thermodynamic parameters of reactions involving this compound is limited in publicly available scientific literature. While the compound is utilized in various synthetic procedures, detailed mechanistic studies providing specific rate constants, activation energies, and thermodynamic data for its key transformations are not extensively documented.
The reactivity of this compound is largely dictated by the presence of several functional groups: the trifluorophenyl ring, the ketone, and the nitrile group. The electron-withdrawing nature of the fluorine atoms on the phenyl ring significantly influences the electrophilicity of the carbonyl carbon and the acidity of the adjacent methylene protons. This inherent reactivity makes it a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules.
In the absence of specific experimental data for this compound, a general understanding of its reaction kinetics and thermodynamics can be inferred from studies of analogous compounds, such as other benzoylacetonitrile derivatives. For instance, the kinetics of reactions involving the active methylene group, such as alkylations and condensations, are expected to be influenced by the stability of the corresponding carbanion. The trifluorophenyl group would enhance the stability of this intermediate through inductive effects, thereby influencing the reaction rates.
Similarly, thermodynamic considerations for reactions such as cycloadditions would involve assessing the relative stability of the reactants and products. The formation of highly conjugated and stable heterocyclic systems is often the thermodynamic driving force for these transformations.
Reactivity Profiles and Transformations of 3,4,5 Trifluorobenzoylacetonitrile
Reactions at the Acetonitrile (B52724) Group
The acetonitrile group in 3,4,5-trifluorobenzoylacetonitrile is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and cycloaddition reactions. The presence of the adjacent carbonyl and the electron-withdrawing trifluorophenyl ring significantly influences the reactivity of the nitrile.
The hydrolysis of nitriles is a well-established method for the preparation of amides and carboxylic acids. organicchemistrytutor.comstackexchange.comlumenlearning.comchemguide.co.ukchegg.com This transformation can be catalyzed by either acid or base. lumenlearning.com Under controlled conditions, the hydrolysis can be stopped at the amide stage. stackexchange.com
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.com Subsequent tautomerization leads to the formation of an amide. If the reaction is allowed to proceed, further hydrolysis of the amide will yield a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk
Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chegg.com This process typically requires more vigorous conditions, such as higher temperatures, to proceed to the carboxylic acid. organicchemistrytutor.com Milder conditions can favor the isolation of the amide intermediate. organicchemistrytutor.com The electron-withdrawing nature of the 3,4,5-trifluorobenzoyl group is expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating both acidic and basic hydrolysis.
Table 1: General Conditions for Nitrile Hydrolysis
| Catalyst | Product | General Conditions |
| Acid (e.g., HCl, H₂SO₄) | Carboxylic Acid | Heating under reflux with aqueous acid. chemguide.co.uk |
| Acid (e.g., TFA-H₂SO₄) | Amide | Controlled conditions. stackexchange.com |
| Base (e.g., NaOH, KOH) | Carboxylate Salt | Heating under reflux with aqueous base. chemguide.co.uk |
| Base (e.g., alkaline H₂O₂) | Amide | Milder conditions, controlled pH. stackexchange.com |
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond. An intermediate imine anion is formed, which is further reduced to the amine. libretexts.org The use of less reactive reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction of the nitrile to an imine, which upon hydrolysis yields an aldehyde. libretexts.org
The reduction of nitriles is a valuable synthetic tool for the introduction of an aminomethyl group. For this compound, this reaction would lead to the formation of a β-amino ketone, a versatile building block in organic synthesis.
Nitriles can participate as a 2π component in cycloaddition reactions, leading to the formation of various heterocyclic systems. libretexts.org For instance, [3+2] cycloaddition reactions of nitriles with 1,3-dipoles, such as azides or nitrones, can yield five-membered heterocycles like tetrazoles or oxadiazoles. The reactivity of the nitrile in such reactions is influenced by the electronic nature of its substituent. The electron-withdrawing 3,4,5-trifluorobenzoyl group would likely activate the nitrile group for cycloaddition with electron-rich dipoles.
Reactions at the Benzoyl Carbonyl Group
The benzoyl carbonyl group in this compound is a key site for nucleophilic attack and condensation reactions. The strong electron-withdrawing effect of the trifluorinated phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with nucleophiles.
The carbonyl group readily undergoes condensation reactions with various nitrogen and oxygen nucleophiles. For example, reaction with hydroxylamine (B1172632) leads to the formation of an oxime, while reaction with hydrazine (B178648) or its derivatives yields hydrazones. These reactions are fundamental in the synthesis of various heterocyclic compounds. For instance, the condensation with hydrazine followed by cyclization can lead to the formation of pyrazole (B372694) derivatives.
The carbonyl group of ketones can be selectively reduced to a secondary alcohol using hydride-based reducing agents. libretexts.orgchemistrysteps.comyoutube.comwizeprep.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is commonly used for this transformation, as it typically does not reduce less reactive functional groups like nitriles under standard conditions. libretexts.orgwizeprep.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would reduce both the ketone and the nitrile functionalities. chemistrysteps.comwizeprep.com
The reduction of the benzoyl group in this compound with NaBH₄ would yield 3-hydroxy-3-(3,4,5-trifluorophenyl)propanenitrile. This reaction is a key step in creating a chiral center and producing a valuable bifunctional molecule.
Table 2: Common Reducing Agents for Ketones
| Reagent | Reactivity | Typical Solvents | Product from Ketone |
| Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes and ketones. libretexts.orgwizeprep.com | Alcohols (e.g., methanol, ethanol). libretexts.org | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces most carbonyls and nitriles. chemistrysteps.comwizeprep.com | Ethers (e.g., diethyl ether, THF). chemistrysteps.com | Secondary Alcohol |
Enolate Chemistry and Alkylation Reactions
The methylene (B1212753) group flanked by the benzoyl and nitrile functionalities in this compound exhibits significant acidity, making it readily susceptible to deprotonation by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can undergo a variety of reactions, most notably alkylation.
The formation of the enolate is typically achieved using a base strong enough to deprotonate the α-carbon. The choice of base and reaction conditions can influence the regioselectivity of subsequent reactions, although for this compound, only one enolizable position exists. The resulting enolate anion is a hybrid of two resonance structures, with the negative charge delocalized over the α-carbon and the oxygen atom of the carbonyl group.
Once formed, the enolate can react with a range of electrophiles in SN2-type reactions to introduce a substituent at the α-position. Alkyl halides are common electrophiles in these reactions, leading to the formation of α-alkylated β-ketonitriles. The reaction's success is often dependent on the nature of the alkylating agent, with primary and secondary halides generally providing the best results.
| Base | Electrophile (R-X) | Solvent | Product |
| Sodium Ethoxide | Methyl Iodide | Ethanol | 2-(3,4,5-Trifluorobenzoyl)propanenitrile |
| Potassium tert-Butoxide | Ethyl Bromide | Tetrahydrofuran | 2-(3,4,5-Trifluorobenzoyl)butanenitrile |
| Sodium Hydride | Benzyl Bromide | Dimethylformamide | 2-(3,4,5-Trifluorobenzoyl)-3-phenylpropanenitrile |
| Lithium Diisopropylamide (LDA) | Allyl Bromide | Tetrahydrofuran | 2-(3,4,5-Trifluorobenzoyl)pent-4-enenitrile |
Transformations Involving Both Functional Groups
The bifunctional nature of this compound allows for a rich and diverse range of chemical transformations that involve both the ketone and nitrile groups. These reactions are particularly valuable for the synthesis of complex molecules, especially heterocyclic compounds.
Heterocyclic Ring Formation via Intramolecular Cyclization
The strategic placement of the ketone and nitrile functionalities in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These reactions often proceed by first reacting one of the functional groups with a polyfunctional reagent, followed by an intramolecular reaction with the second functional group to close the ring.
For instance, condensation of this compound with reagents containing a nucleophilic site and a group capable of reacting with the nitrile can lead to the formation of five- or six-membered rings. The specific heterocyclic system formed is dependent on the nature of the reacting partner.
| Reactant(s) | Conditions | Heterocyclic Product |
| Hydrazine hydrate (B1144303) | Acetic acid, reflux | 3-(3,4,5-Trifluorophenyl)-1H-pyrazol-5-amine |
| Hydroxylamine hydrochloride | Sodium acetate, ethanol, reflux | 5-Amino-3-(3,4,5-trifluorophenyl)isoxazole |
| Guanidine carbonate | Sodium ethoxide, ethanol, reflux | 2-Amino-4-(3,4,5-trifluorophenyl)pyrimidin-6-ol |
| Malononitrile | Piperidine, ethanol, reflux | 2-Amino-4-(3,4,5-trifluorophenyl)-6-oxo-1,6-dihydropyridine-3,5-dicarbonitrile |
Multi-component Reactions Utilizing the Bifunctional Nature
Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.orgacs.orgrsc.orgtechniques-ingenieur.fr The bifunctionality of this compound makes it an ideal substrate for such reactions. Its ability to act as both a nucleophile (via its enolate) and an electrophile (at the carbonyl carbon) allows for its participation in a variety of MCRs to generate complex molecular architectures in a highly efficient manner.
A common strategy involves the initial reaction of the active methylene group of this compound with an aldehyde in a Knoevenagel-type condensation. The resulting α,β-unsaturated system can then undergo further reactions, such as a Michael addition, with a third component.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| This compound | Aromatic Aldehyde | Malononitrile | Piperidine | Substituted Pyridine |
| This compound | Aromatic Aldehyde | Thiourea | Potassium Carbonate | Dihydropyrimidinethione |
| This compound | Aromatic Aldehyde | Hydrazine | Acetic Acid | Substituted Pyrazole |
| This compound | Dimethylformamide dimethyl acetal | Amine/Hydrazine | - | Substituted Pyrimidine (B1678525)/Pyrazole |
Applications of 3,4,5 Trifluorobenzoylacetonitrile in the Synthesis of Diverse Organic Architectures
Utilization as a Key Building Block for Fluorinated Heterocycles
The inherent reactivity of 3,4,5-Trifluorobenzoylacetonitrile lends itself to the efficient construction of various heterocyclic systems, which are core scaffolds in numerous biologically active compounds. The trifluorinated phenyl group often enhances the pharmacological properties of the resulting molecules. researchgate.net
Synthesis of Pyrazoles and Pyrimidines
Pyrazoles:
The synthesis of pyrazoles, a class of nitrogen-containing heterocycles with significant medicinal and agrochemical applications, is a prominent application of this compound. conicet.gov.ar The classical Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), is a common method employed. youtube.com In this context, this compound serves as the 1,3-dicarbonyl equivalent.
The reaction with hydrazine or its derivatives proceeds via the formation of an initial imine or enamine, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com The substitution pattern on the resulting pyrazole can be controlled by the choice of the hydrazine derivative. For instance, reaction with hydrazine hydrate (B1144303) will yield an unsubstituted pyrazole at the N1 position, while substituted hydrazines will lead to N-substituted pyrazoles. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole formations. conicet.gov.ar
A general reaction scheme is as follows:
Reaction of this compound with hydrazine to form a pyrazole derivative.
| Reactant 1 | Reactant 2 | Product Class | Significance |
| This compound | Hydrazine | Pyrazole | Access to fluorinated pyrazoles with potential biological activity. conicet.gov.arnih.gov |
Pyrimidines:
Similarly, this compound is a key starting material for the synthesis of fluorinated pyrimidine (B1678525) derivatives. Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals. nih.gov The synthesis often involves the condensation of the β-dicarbonyl moiety of this compound with a suitable amidine or a related dinucleophile.
The reaction typically proceeds through a cyclocondensation mechanism, where the nucleophilic nitrogen atoms of the amidine attack the carbonyl carbons of the diketone, followed by the elimination of water to form the pyrimidine ring. The trifluorophenyl substituent on the resulting pyrimidine can significantly influence its biological activity.
| Reactant 1 | Reactant 2 | Product Class | Significance |
| This compound | Amidine | Pyrimidine | Foundation for novel, fluorinated pyrimidine-based therapeutic agents. nih.govresearchgate.net |
Formation of Other Nitrogen-Containing Heterocyclic Systems
Beyond pyrazoles and pyrimidines, the reactivity of this compound extends to the synthesis of other nitrogen-containing heterocycles. nih.gov These include, but are not limited to, triazoles and tetrazoles, which are five-membered aromatic rings containing three and four nitrogen atoms, respectively. nih.gov The synthesis of these heterocycles often involves cycloaddition reactions or condensation with nitrogen-rich reagents. The incorporation of the 3,4,5-trifluorophenyl group into these scaffolds is a strategy employed to modulate the physicochemical and biological properties of the final compounds. ekb.egscispace.com
| Heterocycle | General Synthetic Approach |
| Triazoles | Cycloaddition reactions with azides or other three-atom nitrogen synthons. |
| Tetrazoles | Condensation with azide (B81097) sources, often involving a nitrile group. nih.gov |
Construction of Oxygen and Sulfur Heterocycles
The versatility of this compound is further demonstrated by its use in the synthesis of oxygen and sulfur-containing heterocycles. nih.govnih.gov These classes of compounds also exhibit a broad range of biological activities. nih.gov
For the synthesis of oxygen heterocycles, such as furans or pyrans, the diketone functionality of this compound can undergo intramolecular cyclization reactions or react with appropriate oxygen-containing building blocks.
In the realm of sulfur heterocycles, the thiocarbonyl analogues of this compound or reactions with sulfur-containing reagents can lead to the formation of thiophenes, thiazoles, or other sulfur-containing ring systems. mdpi.com The presence of the trifluorinated ring can influence the reactivity and stability of these sulfur heterocycles.
Role in the Preparation of Complex Polyfunctional Molecules
The utility of this compound extends beyond the synthesis of simple heterocycles to its incorporation into more complex molecular frameworks with multiple functional groups.
Integration into Advanced Pharmaceutical Intermediates
The 3,4,5-trifluorophenyl moiety is a recognized pharmacophore in medicinal chemistry, and its introduction into drug candidates can lead to improved metabolic stability, bioavailability, and binding affinity. ekb.eg Consequently, this compound serves as a crucial intermediate in the synthesis of advanced pharmaceutical building blocks. researchgate.net
The heterocyclic and polyfunctional molecules derived from this starting material are often designed as key fragments for the assembly of more complex drug molecules targeting a wide range of diseases.
| Intermediate Type | Therapeutic Area (Potential) |
| Fluorinated Pyrazole Derivatives | Anti-inflammatory, Anticancer conicet.gov.ar |
| Fluorinated Pyrimidine Derivatives | Antiviral, Anticancer nih.govnih.gov |
Precursor to Agrochemical and Material Science Candidates
The application of fluorine-containing compounds is not limited to pharmaceuticals. In agrochemistry, fluorinated molecules often exhibit enhanced pesticidal or herbicidal activity. The heterocycles and other structures synthesized from this compound are, therefore, valuable candidates for the development of new agrochemicals.
In material science, the unique electronic and physical properties conferred by the trifluorinated phenyl group make molecules derived from this compound of interest for the development of advanced materials, such as liquid crystals, polymers, and organic electronics. The high thermal stability of some resulting polysiloxanes is a noteworthy property. dntb.gov.ua
Catalytic and Asymmetric Applications in Organic Synthesis
The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their chemical reactivity and physical properties. The compound this compound, a trifluorinated β-ketonitrile, serves as a versatile precursor in the development of sophisticated organic structures, particularly in the realm of catalytic and asymmetric synthesis. The electron-withdrawing nature of the trifluorophenyl ring, combined with the dual reactivity of the keto and nitrile functionalities, makes it a valuable building block for the design of novel chiral catalysts and ligands.
Chiral Catalyst Development for Enantioselective Transformations
The development of chiral catalysts capable of inducing high levels of enantioselectivity is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer pharmaceuticals and agrochemicals. While direct applications of this compound as a complete chiral catalyst are not extensively documented, its structure is highly amenable to derivatization into chiral entities that can serve as organocatalysts or as components of larger catalytic systems.
The β-ketonitrile moiety is a well-established precursor for the synthesis of chiral β-hydroxy nitriles through asymmetric reduction. These chiral building blocks are valuable intermediates in the synthesis of more complex chiral molecules. The trifluorinated aromatic ring in this compound can play a crucial role in modulating the electronic properties and steric environment of a catalyst, thereby influencing the stereochemical outcome of a reaction.
Research in the broader field of β-ketonitriles has demonstrated their utility in various enantioselective transformations. For instance, the asymmetric reduction of aromatic β-ketonitriles to optically active (R)-β-hydroxy nitriles has been achieved with high enantioselectivity using recombinant carbonyl reductase enzymes. These chiral hydroxy nitriles are important precursors for pharmaceuticals.
Furthermore, chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a urea (B33335) group, have been successfully employed in the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates. nih.gov This highlights the potential for developing novel chiral catalysts where the 3,4,5-trifluorobenzoyl moiety could be integrated to fine-tune catalytic activity and selectivity.
Table 1: Potential Chiral Catalyst Scaffolds from this compound
| Catalyst Scaffold Type | Synthetic Precursor | Potential Enantioselective Application | Key Feature of Trifluorobenzoyl Group |
| Chiral β-Hydroxy Nitriles | This compound | Asymmetric reductions, aldol (B89426) reactions | Enhanced electrophilicity of the carbonyl carbon |
| Chiral 1,3-Amino Alcohols | Chiral β-Hydroxy Nitriles | Ligands for metal-catalyzed reactions | Steric and electronic tuning of the ligand |
| Chiral Pyridine Derivatives | Condensation with enamines | Lewis base catalysis, ligand synthesis | Modification of pKa and coordination properties |
Ligand Design for Metal-Catalyzed Reactions
The design of chiral ligands is central to asymmetric metal catalysis. The this compound scaffold offers several avenues for the synthesis of novel ligands. The nitrile and ketone functionalities can be chemically transformed into a variety of coordinating groups, while the trifluorophenyl ring provides a means to systematically alter the steric and electronic environment around a metal center.
The synthesis of chiral ligands for catalytic enantioselective cyanosilylation of ketones and ketoimines has been a subject of significant research. nih.gov While this research does not specifically name this compound, the fundamental transformations are applicable. For example, the β-ketonitrile can be a starting point for creating chiral semicorrin-type ligands, which are effective in controlling the stereochemistry of metal-catalyzed reactions. uwindsor.ca
Moreover, the principles of ligand design often involve the introduction of fluorine atoms to enhance catalyst performance. The electron-withdrawing trifluoromethyl group has been used to improve the enantioselectivity of supramolecular catalysts in Diels-Alder reactions. acs.org Similarly, the 3,4,5-trifluorophenyl group in ligands derived from this compound could lead to enhanced Lewis acidity of the coordinated metal center, potentially increasing reaction rates and selectivities.
Palladium-catalyzed asymmetric allylic substitution reactions using β-ketonitriles have been shown to produce chiral bicyclic dihydrofurans with high enantiomeric excess. rsc.org The development of ligands specifically tailored for such reactions, incorporating the 3,4,5-trifluorobenzoyl moiety, could offer a pathway to new catalytic systems with unique reactivity and selectivity profiles.
Table 2: Potential Ligand Architectures Derived from this compound
| Ligand Class | Potential Coordination Site(s) | Target Metal-Catalyzed Reaction | Influence of Trifluorophenyl Moiety |
| Chiral Diamines | Nitrogen atoms | Asymmetric hydrogenation, transfer hydrogenation | Electronic tuning of the metal center |
| Chiral Phosphines | Phosphorus and other heteroatoms | Asymmetric allylic alkylation, cross-coupling | Steric bulk and electronic effects |
| N-Heterocyclic Carbenes (NHCs) | Carbene carbon | Metathesis, C-H activation | Stabilization of the metal-carbene bond |
Computational and Spectroscopic Characterization of 3,4,5 Trifluorobenzoylacetonitrile and Its Reaction Intermediates
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are powerful tools for predicting the properties of molecules. For a compound like 3,4,5-Trifluorobenzoylacetonitrile, these methods could provide significant insights into its behavior.
Density Functional Theory (DFT) Studies on Conformational Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. nih.govnih.gov For this compound, DFT calculations would be essential to understand the rotational barriers and preferred orientations of the trifluorophenyl group relative to the benzoylacetonitrile (B15868) moiety. This analysis would identify the global minimum energy conformer and any other low-energy conformers that might exist in equilibrium. mdpi.com Such studies are crucial as the conformation of a molecule can significantly influence its reactivity and spectroscopic properties.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. researchgate.net Theoretical calculations can provide valuable guidance in interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR): Gauge-Independent Atomic Orbital (GIAO) calculations, a method within DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. ejournal.by These predictions, when compared to experimental data, can confirm the molecular structure.
Infrared (IR): Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. semanticscholar.org These calculated frequencies correspond to the stretching and bending of chemical bonds. For this compound, this would help in assigning the absorption bands for the carbonyl (C=O), nitrile (C≡N), and carbon-fluorine (C-F) functional groups.
UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of ultraviolet and visible light. nih.gov This would provide insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling can be used to map out the energetic pathways of chemical reactions. researchgate.net For this compound, this could involve studying its synthesis or its reactions with other molecules. By calculating the energies of reactants, transition states, and products, a reaction's feasibility and mechanism can be elucidated. mdpi.com This is particularly relevant for understanding the reactivity of the β-ketonitrile functional group.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide experimental data that is fundamental for determining the structure of a molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. thermofisher.com
¹H NMR: Would provide information on the number and environment of hydrogen atoms. For this compound, this would show signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons.
¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl, nitrile, and aromatic carbons.
¹⁹F NMR: Is specifically used to probe the fluorine atoms, which would be crucial for confirming the substitution pattern on the phenyl ring.
While specific NMR data for this compound is not available in the searched literature, data for the related compound 3,4,5-Trifluorobenzonitrile exists. chemicalbook.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Typical IR Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Nitrile (C≡N) Stretch | 2260-2220 researchgate.net |
| Carbonyl (C=O) Stretch | 1760-1690 |
| Aromatic C=C Stretch | 1600-1400 |
| Carbon-Fluorine (C-F) Stretch | 1400-1000 |
This table represents typical absorption ranges for the indicated functional groups and is not based on experimental data for this compound. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a critical analytical technique for the determination of the molecular weight and elucidation of the fragmentation pathways of organic compounds. For this compound, this method provides definitive confirmation of its molecular formula and offers insights into its structural stability and the characteristic cleavage patterns of the molecular ion.
The molecular formula of this compound is C₉H₄F₃NO, which corresponds to a molecular weight of approximately 199.13 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this mass. The presence of this peak is a primary indicator of the compound's identity.
The fragmentation of the this compound molecular ion is expected to follow predictable pathways governed by the stability of the resulting fragments. Key fragmentation patterns anticipated for this molecule include:
Loss of the cyano group (•CN): This would result in a fragment ion with an m/z of approximately 173. The loss of the cyano radical is a common fragmentation pathway for nitriles.
Formation of the trifluorobenzoyl cation: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group would yield the [C₆H₂F₃CO]⁺ cation. This highly stabilized acylium ion would produce a prominent peak at an m/z of 159.
Cleavage of the trifluorophenyl group: Fragmentation could also lead to the formation of a trifluorophenyl cation, [C₆H₂F₃]⁺, with a corresponding m/z of 133.
Loss of carbon monoxide (CO): Following the initial fragmentation, the resulting ions can undergo further cleavage. For instance, the trifluorobenzoyl cation could lose a molecule of carbon monoxide to form the trifluorophenyl cation.
The analysis of these and other potential fragment ions allows for a detailed structural confirmation of this compound. The relative abundances of these fragments provide information about the bond strengths within the molecule and the stability of the various resulting cationic species.
| Fragment Ion | Proposed Structure | m/z (approximate) |
| Molecular Ion | [C₉H₄F₃NO]⁺ | 199 |
| Loss of •CN | [C₈H₄F₃O]⁺ | 173 |
| Trifluorobenzoyl cation | [C₇H₂F₃O]⁺ | 159 |
| Trifluorophenyl cation | [C₆H₂F₃]⁺ | 133 |
It is important to note that the presence of fluorine atoms can influence the fragmentation pattern, and high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments with high precision.
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.
A single-crystal X-ray diffraction analysis of this compound would involve the following steps:
Growing a suitable single crystal of the compound.
Mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam.
Collecting the diffraction data as a series of reflections.
Solving the phase problem and refining the crystal structure to obtain the final atomic coordinates.
The resulting crystallographic data would be presented in a standardized format, including the parameters of the unit cell, the space group, and the atomic coordinates.
| Crystallographic Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry elements of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the unit cell edges and the angles between them. |
| Z | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal calculated from the crystallographic data. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Advanced Analytical Methodologies for Reaction Monitoring and Product Elucidation in 3,4,5 Trifluorobenzoylacetonitrile Chemistry
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating 3,4,5-Trifluorobenzoylacetonitrile from starting materials, byproducts, and impurities, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.
This technique is particularly useful for identifying and quantifying the components of a crude reaction mixture. For instance, in reactions such as the Friedel-Crafts acylation, which can produce a mixture of regioisomers, GC-MS can effectively separate and identify the desired product from its isomers. nih.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the trifluorobenzoyl group or the nitrile group. libretexts.org Pyrolysis-GC-MS is a related technique that can be used for the structural elucidation of fluorinated polymers and could be adapted for the analysis of complex reaction products of this compound. nih.govdiva-portal.org
Table 1: Hypothetical GC-MS Data for Purity Analysis of a this compound Synthesis
| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification | Purity (%) |
| 12.5 | 195, 167, 139 | This compound | 98.5 |
| 10.2 | 158, 130 | 3,4,5-Trifluorobenzaldehyde (starting material) | 0.8 |
| 14.1 | 211 | Isomeric byproduct | 0.5 |
| --- | --- | Other minor impurities | 0.2 |
This table is illustrative and based on typical GC-MS analysis of aromatic ketones.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases.
For this compound and its derivatives, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound can be adjusted by varying the composition of the mobile phase, allowing for the effective separation of aromatic nitriles and their metabolites. nih.gov HPLC can be used to determine the purity of this compound and to track the formation of products in a reaction mixture over time. waters.comhelixchrom.com The use of a UV detector is common for aromatic compounds due to their strong absorbance in the UV region. nih.gov
Table 2: Example HPLC Method Parameters for Analysis of a Reaction Mixture Containing this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents typical starting conditions for HPLC analysis of aromatic compounds.
In-Situ Reaction Monitoring Techniques
In-situ (in the reaction mixture) monitoring techniques provide real-time information about a chemical reaction, offering insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
Real-Time Infrared (IR) Spectroscopy for Reaction Progress
Real-time Infrared (IR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions by tracking changes in the concentrations of reactants, intermediates, and products. acs.orgyoutube.com This is achieved by inserting a probe directly into the reaction vessel, which continuously records the IR spectrum of the mixture. For reactions involving this compound, the strong and distinct absorption of the carbonyl (C=O) and nitrile (C≡N) groups provides an excellent means of monitoring the reaction. libretexts.orglmu.edupressbooks.pub
For example, in a reaction where the benzoylacetonitrile (B15868) moiety is consumed, a decrease in the intensity of the carbonyl and nitrile absorption bands would be observed. Conversely, the appearance and growth of new IR bands would indicate the formation of products. This real-time data allows for the determination of reaction endpoints and can help in optimizing reaction conditions. acs.org
Table 3: Characteristic IR Frequencies for Monitoring Reactions of this compound
| Functional Group | Wavenumber (cm⁻¹) | Expected Change During Reaction |
| Carbonyl (C=O) | ~1680-1700 | Decrease |
| Nitrile (C≡N) | ~2200-2260 | Decrease |
| C-F (Aromatic) | ~1100-1400 | May shift depending on reaction |
| Product-specific bands | Varies | Increase |
Note: The exact positions of the absorption bands can be influenced by the molecular structure and solvent.
Online NMR Spectroscopy for Mechanistic Insights
Online Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the species present in a reaction mixture as the reaction proceeds. magritek.com By flowing the reaction mixture through an NMR spectrometer, it is possible to obtain spectra at regular intervals, allowing for the identification and quantification of reactants, intermediates, and products. magritek.com This technique is particularly valuable for gaining mechanistic insights, as it can help to identify transient species that may not be observable by other methods. youtube.com
For reactions involving this compound, both ¹H and ¹⁹F NMR would be highly informative. ¹⁹F NMR is especially useful due to the three fluorine atoms on the aromatic ring, which provide a sensitive probe of the electronic environment. magritek.com Changes in the chemical shifts and coupling constants of the fluorine signals can provide detailed information about how the aromatic ring is involved in the reaction. libretexts.org
Characterization of Novel Adducts and Derivatives
The synthesis of new molecules from this compound results in novel adducts and derivatives that require thorough characterization to confirm their structures. Aromatic nitriles can react with various nucleophiles to form a range of products, including amidines, imidates, and heterocyclic compounds. numberanalytics.com
The characterization of these new compounds typically involves a combination of spectroscopic techniques:
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides the primary framework of the molecular structure, including the connectivity of atoms and their stereochemical arrangement.
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can help to confirm the structure.
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the new molecule.
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides an unambiguous determination of the three-dimensional structure of the molecule.
By employing these advanced analytical methodologies, chemists can effectively monitor reactions involving this compound, ensure the purity of their products, and fully characterize the novel compounds they synthesize.
Future Perspectives and Emerging Research Directions in 3,4,5 Trifluorobenzoylacetonitrile Chemistry
Exploration of New Catalytic Systems for Sustainable Transformations
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 3,4,5-Trifluorobenzoylacetonitrile, future research will likely focus on pioneering new catalytic systems that enable its sustainable transformation into valuable downstream products. Current synthetic strategies for related aromatic ketones and fluorinated compounds often rely on harsh conditions or expensive catalysts. dovepress.comchemistryviews.org
Emerging research is expected to target the use of earth-abundant metal catalysts or organocatalysts to mediate reactions involving the β-ketonitrile moiety. nih.gov For instance, developing photoredox or N-heterocyclic carbene (NHC) catalytic systems could open new, milder pathways for reactions such as trifluoromethylation or acyltrifluoromethylation, creating novel derivatives from this compound under redox-neutral conditions. nih.gov Another avenue involves the use of biocatalysis, employing enzymes to achieve high selectivity and reduce waste, a strategy that has shown promise for producing chiral fluorinated compounds. worktribe.com The goal is to create scalable, atom-economical processes that minimize the environmental footprint.
Development of Fluoro-Containing Scaffolds for Drug Discovery
The presence of fluorine in pharmaceuticals is known to enhance critical properties such as metabolic stability, bioavailability, and binding affinity. researchgate.netnih.govmdpi.com The trifluoromethyl group (-CF3), in particular, is a common feature in many FDA-approved drugs. mdpi.com this compound serves as an excellent starting material for the synthesis of novel fluoro-containing heterocyclic scaffolds, which are of high interest in drug discovery. rsc.orggoogle.com
Future research will focus on utilizing the dual reactivity of this compound to construct diverse molecular libraries. The ketone and nitrile functionalities allow for a wide range of cyclization and condensation reactions to form heterocycles like pyridines, pyrimidines, and pyrazoles. rsc.org The trifluorophenyl group can act as a key pharmacophore, influencing drug-receptor interactions. Research will aim to synthesize and screen new compound families derived from this precursor for various therapeutic targets, leveraging the unique electronic nature of the polyfluorinated ring to optimize biological activity. nih.govresearchgate.net
Integration into Advanced Materials Science Research
Fluorinated polymers and materials often exhibit unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. The high electronegativity and stability of the C-F bond are key to these features. dovepress.com this compound is a promising building block for novel advanced materials.
Emerging research directions will likely involve the polymerization of monomers derived from this compound to create fluorinated polymers with tailored properties. These materials could find applications in areas such as high-performance plastics, organic electronics (e.g., organic light-emitting diodes - OLEDs), and hydrophobic coatings. The trifluorinated phenyl group can be exploited to fine-tune the electronic and physical properties of these materials. Furthermore, its ability to participate in the formation of complex structures, such as metal-organic frameworks (MOFs), could be explored, where the fluorinated ligand could influence the framework's stability and gas sorption properties.
Computational Design of Novel Reactions and Applications
Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating the discovery process. For this compound, computational modeling can guide the development of new reactions and identify potential applications before embarking on extensive experimental work.
Future research will increasingly employ techniques like Density Functional Theory (DFT) to model reaction mechanisms involving this compound. This can help in designing optimal catalysts and reaction conditions for desired transformations. nih.gov For instance, modeling can predict the regioselectivity and stereoselectivity of catalytic reactions. nih.gov In materials science, computational studies can predict the properties of polymers or MOFs incorporating this fluorinated moiety, assessing their thermal, electronic, and mechanical characteristics. In drug discovery, molecular docking simulations can be used to predict the binding affinity of its derivatives to biological targets, prioritizing the synthesis of the most promising candidates. nih.gov
Environmental Impact and Green Synthesis Considerations for Industrial Scale Production
As the potential applications of this compound expand, it is crucial to consider the environmental impact and sustainability of its large-scale production. Traditional fluorination methods can involve hazardous reagents and generate significant waste. dovepress.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4,5-Trifluorobenzoylacetonitrile, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyanation reactions. For example, trifluoromethylbenzoyl chloride intermediates (e.g., 4-(Trifluoromethyl)benzoyl chloride, CAS 329-15-7) can react with acetonitrile derivatives under controlled conditions. Key factors include reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts like KCN/CuCN for cyanation steps. Yield optimization requires careful stoichiometric balancing of halogenated precursors and nitrile donors, as excess reagents may lead to byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : High-resolution NMR (¹⁹F and ¹H) is critical for confirming fluorinated aromatic protons and trifluoromethyl groups, with chemical shifts typically observed at δ 110–120 ppm for ¹⁹F. Mass spectrometry (EI or ESI) validates molecular weight (e.g., [M+H]+ peaks around 207.1 g/mol). IR spectroscopy identifies nitrile stretching vibrations (~2200–2250 cm⁻¹). Cross-referencing with databases like PubChem or NIST ensures data consistency .
Q. How can researchers ensure purity and stability of this compound during storage?
- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water mixtures) is standard. Stability is enhanced by storing the compound under inert atmospheres (argon/nitrogen) at −20°C in amber vials to prevent photodegradation. Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation products .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives?
- Methodological Answer : Regioselective fluorination or nitrile introduction can be achieved using directed ortho-metalation (DoM) with lithium amides or palladium-catalyzed cross-coupling. Computational tools (DFT calculations) predict electron-deficient sites on the benzene ring, guiding substituent placement. For example, meta-fluorine atoms in 3,4,5-trifluorophenylacetonitrile (CAS 220228-03-5) influence reactivity at the para-position .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) calculate Fukui indices to identify electrophilic centers. Solvent effects (PCM models) and transition-state analysis (NEB method) refine reaction pathways. Databases like REAXYS provide experimental benchmarks for validating computational predictions .
Q. How should researchers resolve contradictions in reported spectroscopic data for fluorinated nitriles?
- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. Cross-validate data using multiple sources (e.g., NIST Chemistry WebBook for IR/NMR, CAS Common Chemistry for CAS RN cross-checks). Reproducibility protocols, such as those in transparency guidelines (e.g., PRISMA, CONSORT), ensure rigorous reporting of experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
